![molecular formula C8H17N3O2.HCl B1141939 L-NIL hydrochloride CAS No. 150403-89-7](/img/structure/B1141939.png)
L-NIL hydrochloride
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Overview
Description
L-NIL hydrochloride (L-NIL HCl) is a chemical compound composed of an amino acid, L-NIL, and hydrochloric acid. It is a non-selective agonist of the NMDA receptor, and has been studied for its potential use in scientific research applications.
Scientific Research Applications
Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
L-NIL hydrochloride is a relatively selective inhibitor of iNOS . It exhibits IC50 values of 0.4-3.3 µM for iNOS as opposed to 8-38 and 17-92 µM for eNOS and nNOS, respectively . This makes it a valuable tool in research for studying the role of iNOS in various biological processes.
Immunology and Inflammation Research
L-NIL hydrochloride has been used in the field of immunology and inflammation research . By inhibiting iNOS, it can help researchers understand the role of nitric oxide in immune responses and inflammatory processes.
Infectious Disease Research
L-NIL hydrochloride has been used to demonstrate a critical role for iNOS in the immune response to infection by the protozoan L. major . This suggests that it could be useful in studying the immune response to other infectious diseases as well.
Parasitic Diseases Research
Given its role in the immune response to L. major, a protozoan parasite, L-NIL hydrochloride could potentially be used in research on other parasitic diseases .
Neuroscience Research
L-NIL hydrochloride’s ability to inhibit iNOS could make it a valuable tool in neuroscience research. Nitric oxide plays a role in various neurological processes, and understanding its function could shed light on numerous neurological conditions .
Mechanism of Action
Target of Action
L-NIL hydrochloride primarily targets the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. It plays a crucial role in immune response and inflammation .
Mode of Action
L-NIL hydrochloride acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from producing NO. The IC50 value for mouse iNOS is 3.3 μM, indicating a potent inhibitory effect .
Biochemical Pathways
By inhibiting iNOS, L-NIL hydrochloride affects the nitric oxide pathway . This pathway is involved in various biological processes, including vasodilation, immune response, and neurotransmission. By reducing NO production, L-NIL hydrochloride can modulate these processes, particularly those related to inflammation and immune response .
Result of Action
The inhibition of iNOS by L-NIL hydrochloride leads to a decrease in NO production . This can result in reduced inflammation and modulation of immune response . For instance, in a study involving mice, L-NIL hydrochloride was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .
properties
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWSATZDBEAOS-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-NIL hydrochloride | |
CAS RN |
159190-45-1, 150403-89-7 |
Source
|
Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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